Home > Products > Screening Compounds P78236 > 3,6,7-Trihydroxycholan-24-oic acid
3,6,7-Trihydroxycholan-24-oic acid -

3,6,7-Trihydroxycholan-24-oic acid

Catalog Number: EVT-13530400
CAS Number:
Molecular Formula: C24H40O5
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,6,7-Trihydroxycholan-24-oic acid, also known as beta-muricholic acid, is a bile acid primarily found in mice but also present in lower concentrations in other mammals, including humans. This compound belongs to a class of bile acids known as muricholic acids, characterized by the presence of hydroxyl groups at specific positions on the cholane backbone. The compound is classified as a steroid acid and is notable for its role in lipid metabolism and cellular signaling processes.

Source and Classification

3,6,7-Trihydroxycholan-24-oic acid is derived from the metabolism of cholesterol and is predominantly synthesized in the liver. It is classified under several categories:

  • Bile Acids: Essential for the digestion and absorption of fats.
  • Steroid Acids: Due to its steroidal structure.
  • Hydroxy Steroids: Specifically recognized for its hydroxyl groups at the 6 and 7 positions.
Synthesis Analysis

The synthesis of 3,6,7-Trihydroxycholan-24-oic acid can be achieved through various methods. A common synthetic route involves:

  1. Starting Materials: Utilizing cholanic acid derivatives.
  2. Reagents: Lithium hydroxide monohydrate in a mixed solvent of tetrahydrofuran, methanol, and water.
  3. Procedure:
    • The cholanic acid derivative is dissolved in the solvent mixture.
    • Lithium hydroxide is added to initiate hydrolysis.
    • The reaction is monitored using thin-layer chromatography.
    • Subsequent purification through acid-base extraction and silica gel column chromatography yields the desired product with an approximate yield of 70% .
Molecular Structure Analysis

The molecular formula of 3,6,7-Trihydroxycholan-24-oic acid is C24H40O5C_{24}H_{40}O_{5} with a molecular weight of approximately 408.57 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure. The structural details include:

  • Hydroxyl Groups: Located at positions 3, 6, and 7.
  • Cholane Backbone: Characteristic of bile acids.
  • InChI Key: DKPMWHFRUGMUKF-CRKPLTDNSA-N.

The structural configuration significantly influences its biochemical activity and interactions within biological systems .

Chemical Reactions Analysis

3,6,7-Trihydroxycholan-24-oic acid participates in various biochemical reactions:

  • Conjugation Reactions: It can undergo conjugation with amino acids such as glycine or taurine to form bile salts.
  • Dehydroxylation: Under specific conditions, it may lose hydroxyl groups leading to different bile acids.
  • Lipid Peroxidation: Involved in lipid metabolism pathways where it can affect cellular signaling and oxidative stress responses .
Mechanism of Action

The mechanism of action for 3,6,7-Trihydroxycholan-24-oic acid primarily revolves around its role in lipid metabolism:

  1. Fat Absorption: Facilitates the emulsification and absorption of dietary fats in the intestine.
  2. Cholesterol Excretion: Aids in the excretion of cholesterol through bile formation.
  3. Cell Signaling: Influences various signaling pathways related to metabolism and energy homeostasis.
Physical and Chemical Properties Analysis

Key physical and chemical properties of 3,6,7-Trihydroxycholan-24-oic acid include:

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate but less so in water due to its hydrophobic steroid core.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a narrow range characteristic of similar bile acids.

Additional properties include:

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Topological Polar Surface Area: 98 Ų
    These properties are essential for understanding its behavior in biological systems and potential interactions with other molecules .
Applications

3,6,7-Trihydroxycholan-24-oic acid has several scientific applications:

  • Research on Bile Acids: Used as a model compound for studying bile acid metabolism and its effects on lipid digestion.
  • Pharmaceutical Development: Investigated for potential therapeutic roles in metabolic disorders related to lipid metabolism.
  • Biochemical Studies: Employed in studies examining cellular signaling pathways influenced by bile acids.

Its unique properties make it a significant compound for further research into metabolic health and disease mechanisms .

Biosynthetic Pathways and Precursor Dynamics of 3,6,7-Trihydroxycholan-24-oic Acid

Endogenous Synthesis in Vertebrate Hepatobiliary Systems

3,6,7-Trihydroxycholan-24-oic acid (commonly termed β-muricholic acid, β-MCA) is a trihydroxylated bile acid synthesized predominantly in the hepatobiliary systems of vertebrates. Its biosynthesis initiates with cholesterol as the primary precursor, undergoing sequential modifications orchestrated by hepatic cytochrome P450 (CYP) enzymes and cytosolic dehydrogenases. The pathway begins with cholesterol 7α-hydroxylation by CYP7A1, forming 7α-hydroxycholesterol—the rate-limiting step in classic bile acid synthesis [6] [8]. This intermediate undergoes further oxidation and side-chain shortening to yield chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy-5β-cholan-24-oic acid). CDCA then undergoes 6β-hydroxylation, a signature modification yielding β-MCA [1] [2].

Rodents (e.g., mice, rats) exhibit high hepatic expression of the enzyme CYP2C70, which catalyzes CDCA’s 6β-hydroxylation to form β-MCA. This species-specific enzyme activity results in β-MCA constituting ~30% of murine biliary bile acids [2] [7]. In humans, β-MCA occurs minimally (<5% of biliary acids) due to reduced 6β-hydroxylation activity, though trace amounts arise from gut microbial transformations or alternative hydroxylation pathways [1] [5]. Post-synthesis, β-MCA conjugates with taurine or glycine in hepatocytes, enhancing its solubility for biliary secretion. The conjugated forms undergo enterohepatic recirculation, where gut microbiota may deconjugate or epimerize them, contributing to systemic pools detectable in human urine and feces [2] [7].

Table 1: Species Variation in β-MCA Synthesis

SpeciesPrimary Hepatic PrecursorKey Hydroxylating EnzymeRelative Abundance in Bile
MouseChenodeoxycholic acid (CDCA)CYP2C7025–35%
RatCDCACYP2C70 ortholog15–25%
HumanCDCALow-activity CYP isoforms<5%

Enzymatic Hydroxylation Patterns in Cholanic Acid Derivatives

The hydroxylation pattern of β-MCA (3α,6β,7β) distinguishes it structurally and functionally from related bile acids. Unlike primary human bile acids (e.g., cholic acid: 3α,7α,12α; chenodeoxycholic acid: 3α,7α), β-MCA features a unique 6β-oriented hydroxyl group adjacent to the 7β-hydroxyl. This configuration arises from stereospecific enzymatic catalysis rather than spontaneous isomerization. The 3α-OH group originates from cholesterol via 3α-hydroxysteroid dehydrogenase (3α-HSD), while the 6β- and 7β-OH groups require CYP-mediated oxidation [1] [5].

Comparative analysis reveals two critical hydroxylation dynamics:

  • Positional Specificity: Enzymes like CYP3A4 preferentially target C6/C7 for oxidation but favor 7α-hydroxylation in humans. In contrast, rodent-specific CYP2C70 directs 6β-hydroxylation with minimal 7α-activity [2] [6].
  • Steric Constraints: The 5β-cholanic backbone’s planar conformation positions C6 and C7 for equatorial (β) hydroxylation. Enzymes access C6 via substrate channels that orient CDCA for β-face catalysis, preventing α-OH formation [1] [10].

β-MCA’s amphipathic properties are enhanced by this trihydroxy configuration, improving micelle formation for lipid solubilization. However, its detergent potency is lower than cholic acid due to the 6β-OH reducing membrane disruption [1] [2].

Table 2: Structural Comparison of Muricholic Acid Isomers

CompoundHydroxylation PatternC6 ConfigurationPrimary Species
β-Muricholic acid (β-MCA)3α,6β,7ββ (equatorial)Rodents, trace human
α-Muricholic acid (α-MCA)3α,6β,7αβ (equatorial)Rodents
ω-Muricholic acid (ω-MCA)3α,6α,7βα (axial)Trace human
Hyocholic acid (HCA)3α,6α,7αα (axial)Pigs, trace human

Substrate Specificity of Cytochrome P450 Isoforms in 6α- and 7α-Hydroxylation

The hydroxylation at C6 and C7 in β-MCA biosynthesis is governed by CYP isoforms exhibiting stringent substrate and position selectivity. CYP2C70 (rodents) demonstrates exclusive 6β-hydroxylase activity toward CDCA, forming β-MCA directly. This enzyme shows negligible activity toward lithocholic or ursodeoxycholic acid, confirming its dependence on a 3α,7α-dihydroxylated substrate [2] [3]. Kinetic studies reveal a low Km (~5 μM) for CDCA, indicating high binding affinity [3].

In humans, where CYP2C70 is absent, alternative isoforms contribute:

  • CYP3A4: Catalyzes CDCA 6β-hydroxylation but primarily drives 7α-hydroxylation of lithocholic acid. Its promiscuity allows trace β-MCA formation, though <1% of biliary output [3] [6].
  • CYP7B1 (oxysterol 7α-hydroxylase): Hydroxylates CDCA at C7 but not C6, yielding murideoxycholic acid (3α,7β-dihydroxy-5β-cholanate), a potential precursor for microbial 6β-hydroxylation [8] [10].

Enzyme specificity is modulated by redox partner interactions (e.g., cytochrome b5), substrate access channels, and active-site residues. For example, CYP2C70’s Phe⁸⁷ residue positions CDCA’s C6 near the heme iron, enabling β-face attack. Mutagenesis replacing Phe⁸⁷ with Ala reduces 6β-hydroxylation by >90% [3] [10]. Conversely, human CYP3A4 favors 7α-hydroxylation due to a wider substrate pocket accommodating bulkier bile acids like lithocholate.

Table 3: Cytochrome P450 Isoforms in Bile Acid 6/7-Hydroxylation

EnzymePrimary SpeciesPreferred SubstratePositional SpecificityCatalytic Efficiency (kcat/Km)
CYP2C70RodentsChenodeoxycholic acidC6β12.5 min⁻¹μM⁻¹
CYP3A4HumansLithocholic acidC7α > C6β0.8 min⁻¹μM⁻¹ (C6β)
CYP7B1VertebratesOxysterols, CDCAC7α5.2 min⁻¹μM⁻¹ (CDCA → 7α-OH)

ConclusionThe biosynthesis of 3,6,7-trihydroxycholan-24-oic acid exemplifies evolutionary divergence in bile acid metabolism. Its stereospecific hydroxylation—driven by CYP2C70 in rodents and residual CYP3A4 activity in humans—highlights how enzyme-substrate dynamics shape species-specific metabolic profiles. Future research should explore CYP2C70 gene regulation and microbial contributions to refine our understanding of this secondary bile acid’s physiological roles.

Properties

Product Name

3,6,7-Trihydroxycholan-24-oic acid

IUPAC Name

4-(3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)

InChI Key

DKPMWHFRUGMUKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.